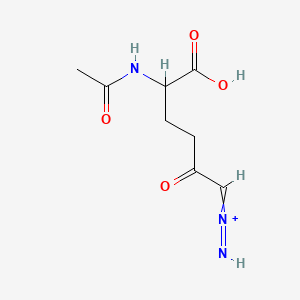

(5-Acetamido-5-carboxy-2-oxopentylidene)-iminoazanium

概要

説明

デュアゾマイシンは、抗腫瘍物質であり、グルタミン拮抗剤であり、主に化学療法剤として使用されます . 癌細胞の増殖と増殖に不可欠なグルタミンの合成を阻害する能力で知られています .

2. 製法

合成ルートと反応条件: デュアゾマイシンは、6-ジアゾ-5-オキソ-L-ノルロイシンを様々な前駆体と反応させることで合成できます。 合成には、イミダゾテトラジンやニトロサミンなどのジアゾ前駆体の使用が含まれます . 反応条件には、通常、pH依存性の形成プロセスが含まれます。このプロセスでは、化合物がpH依存的な方法で形成されます .

工業的生産方法: デュアゾマイシンの工業的生産には、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、特定の触媒と制御された環境の使用が含まれ、化合物の形成を促進します .

準備方法

Synthetic Routes and Reaction Conditions: Duazomycin can be synthesized through the reaction of 6-diazo-5-oxo-l-norleucine with various precursors. The synthesis involves the use of diazo precursors such as imidazotetrazine and nitrosamine . The reaction conditions typically include a pH-dependent formation process, where the compound is formed in a pH-dependent manner .

Industrial Production Methods: Industrial production of Duazomycin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific catalysts and controlled environments to facilitate the formation of the compound .

化学反応の分析

反応の種類: デュアゾマイシンは、酸化、還元、置換反応など、様々な化学反応を起こします。 これらの反応は、化合物を改変し、治療特性を強化するために不可欠です .

一般的な試薬と条件:

酸化: 一般的な試薬には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムが頻繁に使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物には、デュアゾマイシンの改変された誘導体があり、抗腫瘍活性を強化し、薬物動態特性を改善しています .

4. 科学研究への応用

デュアゾマイシンは、幅広い科学研究用途を持っています:

科学的研究の応用

Duazomycin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying diazo compounds and their reactivity.

Biology: Investigated for its role in inhibiting glutamine synthesis, which is crucial for cell metabolism.

Medicine: Employed as a chemotherapeutic agent for treating various types of cancer.

Industry: Utilized in the development of new drugs and therapeutic agents.

作用機序

デュアゾマイシンは、細胞の増殖と増殖に不可欠な重要なアミノ酸であるグルタミンの合成を阻害することで効果を発揮します。 グルタミンシンテターゼ酵素を標的にし、グルタミン酸からグルタミンへの変換を阻害します . この阻害により、癌細胞のグルタミンレベルが枯渇し、最終的に細胞死につながります .

類似化合物:

6-ジアゾ-5-オキソ-L-ノルロイシン (DON): 同じような抗腫瘍特性を持つ別のグルタミン拮抗剤.

アゾトマイシン: 免疫抑制剤として使用されるL-グルタミンの拮抗剤.

デュアゾマイシンの独自性: デュアゾマイシンは、グルタミンシンテターゼを標的とする特定の作用機序と、様々な反応条件下で安定な誘導体を形成する能力により、独自性を持っています . この安定性と特異性により、癌治療および研究において貴重な化合物となっています .

類似化合物との比較

6-diazo-5-oxo-l-norleucine (DON): Another glutamine antagonist with similar antitumor properties.

Azotomycin: An antagonist of L-glutamine, used as an immunosuppressant.

Uniqueness of Duazomycin: Duazomycin is unique due to its specific mechanism of action targeting glutamine synthetase and its ability to form stable derivatives under various reaction conditions . This stability and specificity make it a valuable compound in cancer therapy and research .

生物活性

(5-Acetamido-5-carboxy-2-oxopentylidene)-iminoazanium, commonly referred to as Eritadenine, is a compound that has garnered attention for its significant biological activities, particularly in the context of lipid metabolism and cholesterol regulation. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

Eritadenine has the molecular formula and a molecular weight of 293.28 g/mol. Its structure features an acetamido group and a carboxylic acid, which are pivotal for its biological functions.

Eritadenine primarily acts as an inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH) , an enzyme crucial in methylation processes. By inhibiting this enzyme, Eritadenine influences various biochemical pathways related to lipid metabolism:

- Inhibition of Adenosylhomocysteinase : This leads to alterations in lipid profiles by affecting phosphatidylethanolamine (PE) concentrations in liver microsomes.

- Impact on Lipid Metabolism : Eritadenine reduces cholesterol levels in major plasma lipoproteins, including high-density lipoprotein (HDL) and very low-density lipoprotein (VLDL) .

Biological Effects

The biological effects of Eritadenine are multifaceted:

- Cholesterol Regulation : Studies have shown that Eritadenine significantly lowers cholesterol levels in animal models. This effect is attributed to its ability to alter the fatty acid composition in plasma phosphatidylcholine (PC), increasing linoleic acid proportions regardless of dietary fat sources .

- Cellular Effects : Eritadenine affects various cellular processes, such as influencing adenylate cyclase activity in rat fat cells, which can enhance cyclic AMP accumulation and promote lipolysis .

Table 1: Summary of Key Findings on Eritadenine's Biological Activity

| Study Focus | Key Findings |

|---|---|

| Cholesterol-Lowering Effects | Significant reduction in plasma cholesterol levels in animal models . |

| Lipid Metabolism | Increased liver microsomal PE concentration; altered fatty acid profiles . |

| Enzyme Inhibition | Inhibition of SAHH leads to reduced methylation and changes in lipid profiles . |

| Dietary Influence | Dietary fat type does not significantly alter the effect on Δ6-desaturase activity . |

Case Studies

Several case studies have explored the effects of Eritadenine on health outcomes:

- Animal Model Studies : Research conducted on rats demonstrated that dietary supplementation with Eritadenine led to significant changes in lipid metabolism, including decreased activity of fatty acid desaturases, which are enzymes involved in fatty acid synthesis .

- Clinical Observations : In clinical settings, patients consuming shiitake mushrooms (a natural source of Eritadenine) showed improved lipid profiles, suggesting potential therapeutic applications for hyperlipidemia .

- Longitudinal Studies : Long-term studies assessing the impact of Eritadenine on metabolic syndrome indicators revealed promising results, indicating its role in managing cholesterol levels and improving overall metabolic health .

特性

CAS番号 |

2508-89-6 |

|---|---|

分子式 |

C8H11N3O4 |

分子量 |

213.19 g/mol |

IUPAC名 |

(2S)-2-acetamido-6-diazo-5-oxohexanoic acid |

InChI |

InChI=1S/C8H11N3O4/c1-5(12)11-7(8(14)15)3-2-6(13)4-10-9/h4,7H,2-3H2,1H3,(H,11,12)(H,14,15)/t7-/m0/s1 |

InChIキー |

WBSWOKCKZUNHQV-ZETCQYMHSA-N |

SMILES |

CC(=O)NC(CCC(=O)C=[N+]=N)C(=O)O |

異性体SMILES |

CC(=O)N[C@@H](CCC(=O)C=[N+]=[N-])C(=O)O |

正規SMILES |

CC(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Duazomycin, Diazomycin A, Duazomycin A, Acetyl-don, NSC 51097 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。